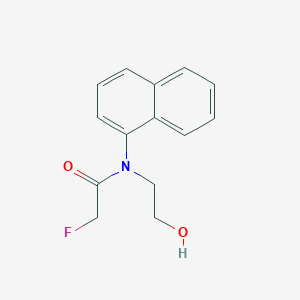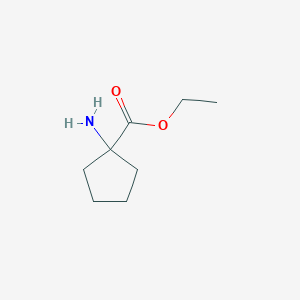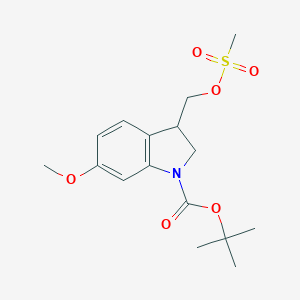
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that can be synthesized in the laboratory using specific methods.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- is not fully understood. However, it is believed to exert its effects by binding to specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of acetylcholine in the brain. This, in turn, leads to an increase in the concentration of acetylcholine, which is important for cognitive function.
Efectos Bioquímicos Y Fisiológicos
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of certain tumor cells, reduce inflammation, and inhibit the activity of certain enzymes. Additionally, it has been shown to have a positive effect on cognitive function by increasing the concentration of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- is that it can be easily synthesized in the laboratory using relatively simple methods. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various physiological and biochemical processes. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-. One area of research could focus on elucidating the compound's mechanism of action, which would provide a better understanding of its biological activities. Additionally, further studies could investigate the compound's potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Finally, research could focus on developing new synthetic methods for Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-, which could lead to the development of more potent analogs with improved biological activities.
Métodos De Síntesis
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- can be synthesized using a reaction between 2-fluoro-1-naphthoic acid and 2-aminoethanol in the presence of a catalyst. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-. The synthesis method of this compound is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antifungal properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. The compound has also been studied for its potential use as a fluorescent probe for detecting certain biomolecules.
Propiedades
Número CAS |
10016-11-2 |
|---|---|
Nombre del producto |
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- |
Fórmula molecular |
C14H14FNO2 |
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
2-fluoro-N-(2-hydroxyethyl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C14H14FNO2/c15-10-14(18)16(8-9-17)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,17H,8-10H2 |
Clave InChI |
SRHCIXDVBODFMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF |
Otros números CAS |
10016-11-2 |
Sinónimos |
2-Fluoro-N-(2-hydroxyethyl)-N-(1-naphtyl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)





